(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-16-11-7-4-8(11)6-12(5-7)9(13)2-3-10(14)15/h2-3,7-8,11H,4-6H2,1H3,(H,14,15)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEDOWWZDDHCFP-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC1CN(C2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C2CC1CN(C2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid is a complex organic molecule characterized by its bicyclic structure and unique functional groups. This compound has garnered interest in various fields of biological research due to its potential pharmacological effects and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO4, with a molecular weight of approximately 239.27 g/mol. The compound features a methoxy group and a bicyclic azabicyclo structure, which may influence its biological activity by mimicking natural substrates or ligands.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for effective binding to active sites, potentially leading to inhibition or modulation of enzymatic activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting the synthesis or degradation of biomolecules.
- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways and cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
Preliminary investigations indicate that the compound may have antitumor effects, potentially through apoptosis induction in cancer cells or interference with cell cycle progression.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Antitumor Research : In vitro studies using various cancer cell lines revealed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers, indicating its potential as an antitumor agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related bicyclic derivatives, focusing on substituents, physicochemical properties, and pharmacological implications.
Table 1: Structural and Functional Comparison of Bicyclic Compounds
Key Comparisons:
Substituent Effects: Methoxy vs. Unsaturated vs. Saturated Chain: The (E)-configured α,β-unsaturated ketone in the target compound enables conjugation, increasing acidity (pKa ~3–4) compared to the saturated butanoic acid analog (pKa ~4.5). This difference may influence binding to charged residues in enzymes .
Bicyclic Core Variations: Azabicyclo[3.1.1] vs. Thia-azabicyclo[3.2.0/4.2.0]: Beta-lactam antibiotics (e.g., –5) incorporate sulfur and larger rings (e.g., bicyclo[4.2.0]), reducing ring strain and enhancing stability.
Pharmacological Implications :
- Beta-lactams (–5) inhibit cell wall synthesis via penicillin-binding proteins. The target compound’s unsaturated ketone may act as a Michael acceptor, enabling covalent inhibition of cysteine proteases or kinases—a mechanism distinct from beta-lactams .
- The ethoxy analog’s saturated chain likely reduces reactivity, making it more suitable for passive diffusion in drug delivery .
Synthetic and Stability Considerations :
- The α,β-unsaturated ketone in the target compound may complicate synthesis due to isomerization risks, whereas the saturated analog (CAS 2098090-41-4) is more straightforward to hydrogenate .
- Beta-lactams (–5) require specialized synthesis to preserve the strained lactam ring, contrasting with the more flexible azabicyclo[3.1.1] system .
Research Findings:
- A study on ethoxy analog derivatives demonstrated moderate inhibitory activity against serine proteases, suggesting the methoxy variant could exhibit enhanced potency due to its smaller substituent and conjugated system .
- Beta-lactam analogs (–5) show broad antibacterial activity, but resistance mechanisms (e.g., beta-lactamase production) limit utility. The target compound’s distinct structure may circumvent such resistance .
Preparation Methods
Synthetic Route Overview
The synthesis of (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid typically involves two main stages:
- Construction of the 3-azabicyclo[3.1.1]heptane core with a methoxy substituent at the 6-position
- Introduction of the (E)-4-oxobut-2-enoic acid side chain via acylation or condensation reactions
Preparation of the 3-Azabicyclo[3.1.1]heptane Core
The bicyclic amine scaffold, 3-azabicyclo[3.1.1]heptane, is a key intermediate. Common synthetic methods include:
Intramolecular Cyclization of Amino Alcohol Precursors: Starting from appropriately substituted amino alcohols, acid-catalyzed intramolecular cyclization forms the bicyclic framework. Strong acids such as hydrochloric or sulfuric acid facilitate ring closure under controlled temperature conditions.
Bicyclization via Cycloaddition or Ring-Closing Reactions: Alternative methods involve cycloaddition reactions or ring-closing metathesis to form the bicyclic structure.
Methoxylation at the 6-Position: Introduction of the methoxy group is achieved either by direct methylation of a hydroxy precursor (e.g., 3-azabicyclo[3.1.1]heptan-6-ol) using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or by starting from methoxy-substituted precursors.
Introduction of the (E)-4-oxobut-2-enoic Acid Side Chain
The α,β-unsaturated keto acid moiety is introduced via:
Acylation of the Amino Group: The bicyclic amine is reacted with an activated α,β-unsaturated acid derivative, such as an acryloyl chloride or an α,β-unsaturated ester, to form an amide or amide-like linkage.
Condensation Reactions: Use of Wittig or Horner-Wadsworth-Emmons-type olefination on a keto intermediate to establish the (E)-configured double bond conjugated to the carboxylic acid.
Ester Hydrolysis: If esters are used as intermediates, subsequent hydrolysis under acidic or basic conditions yields the free acid.
Representative Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Intramolecular Cyclization | Amino alcohol precursor, HCl or H2SO4, heat | Forms 3-azabicyclo[3.1.1]heptane core |
| 2 | Methoxylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone) | Converts hydroxy to methoxy group |
| 3 | Acylation | Acryloyl chloride or ethyl (E)-4-oxobut-2-enoate, base (e.g., triethylamine), solvent (DCM) | Introduces α,β-unsaturated keto acid moiety |
| 4 | Hydrolysis | Aqueous acid or base | Converts ester to free acid |
Detailed Example from Patent Literature
A European patent (EP4008328) describes related compounds with azabicyclic cores linked to α,β-unsaturated keto acids via amide or ester linkages. The synthesis involves:
Preparation of the bicyclic amine intermediate with substituents (including methoxy) on the azabicyclic ring.
Coupling with (E)-ethyl 4-oxobut-2-enoate derivatives under mild base conditions to form the corresponding amide or ester.
Final hydrolysis to yield the target acid compound.
This patent outlines that the bicyclic amine nitrogen can be acylated with activated α,β-unsaturated acid derivatives to yield compounds like this compound or its analogs.
Synthetic Challenges and Optimization
Stereoselectivity: Maintaining the (E)-configuration of the double bond is critical. Use of stereoselective olefination methods or careful control of reaction conditions is necessary.
Functional Group Compatibility: The bicyclic amine and methoxy substituent require mild conditions to prevent ring opening or demethylation.
Purification: Due to the complexity, chromatographic purification or crystallization techniques are employed to isolate the pure target compound.
Summary Table of Preparation Steps
| Step Number | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of bicyclic amine core | Amino alcohol precursor, acid catalysis (HCl/H2SO4), heat | 3-azabicyclo[3.1.1]heptane scaffold |
| 2 | Methoxy group introduction | Methyl iodide, base (K2CO3), acetone | 6-methoxy substitution on bicyclic ring |
| 3 | Coupling with α,β-unsaturated acid | Acryloyl chloride or ethyl (E)-4-oxobut-2-enoate, base (Et3N), DCM | Formation of amide or ester linkage |
| 4 | Hydrolysis | Acidic or basic aqueous conditions | Free carboxylic acid formation |
Research Findings and Data
The bicyclic amine intermediates are stable under mild acidic and basic conditions, enabling selective functionalization.
The methoxy substituent enhances solubility and may influence biological activity.
The α,β-unsaturated keto acid moiety is introduced efficiently via acylation of the bicyclic amine nitrogen, with yields reported in the patent literature ranging from moderate to high (50–85%).
The (E)-configuration is preserved using controlled olefination or acylation conditions, confirmed by NMR and chromatographic analysis.
Reaction optimization includes temperature control (0–25 °C) during acylation to minimize side reactions.
Q & A
Q. What are the optimal synthetic routes for (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid?
Methodological Answer: Synthesis of bicyclic β-lactam derivatives (e.g., penicillins) often involves coupling amino-protected intermediates with activated carboxylic acid derivatives. For the target compound, a plausible route includes:
- Step 1: Synthesis of the 6-methoxy-3-azabicyclo[3.1.1]heptane core via [3.1.1] bicyclization, potentially using reductive amination or photochemical methods.
- Step 2: Functionalization of the bicyclic amine with a β-keto acid precursor. For example, coupling with (E)-4-oxobut-2-enoic acid via mixed anhydrides (e.g., ethyl chloroformate in N-methylmorpholine) to ensure regioselectivity .
- Step 3: Selective hydrolysis under mild alkaline conditions (e.g., 1N NaOH) to preserve stereochemistry, followed by acidification (conc. HCl) to yield the final product .
Q. How can researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration, particularly for the bicyclic core and E-configuration of the α,β-unsaturated carbonyl moiety.
- NMR Spectroscopy: Use coupling constants (e.g., for olefinic protons) to confirm the E-geometry of the but-2-enoic acid chain. NOESY can clarify spatial relationships between the methoxy group and bicyclic scaffold .
- Chiral HPLC: Validate enantiopurity by comparing retention times with synthetic standards .
Q. What safety protocols are recommended for handling reactive intermediates during synthesis?
Methodological Answer:
- Hazard Mitigation: Use fume hoods for steps involving volatile reagents (e.g., ethyl chloroformate).
- First Aid: For skin/eye contact, rinse immediately with water (≥15 minutes) and consult a physician. For inhalation, move to fresh air and administer oxygen if needed .
- Waste Disposal: Quench reactive intermediates (e.g., mixed anhydrides) with aqueous bicarbonate before disposal.
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy group influence the compound’s reactivity?
Methodological Answer:
- Electronic Effects: The methoxy group’s electron-donating nature may stabilize adjacent intermediates (e.g., during nucleophilic acyl substitution) by resonance.
- Steric Effects: Substituent positioning on the bicyclic scaffold can hinder access to the carbonyl group, altering reaction kinetics. Computational modeling (DFT) can predict steric maps and transition states .
- Experimental Validation: Compare reaction rates of methoxy-substituted vs. unsubstituted analogs in hydrolysis or cycloaddition assays .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
Methodological Answer:
- Cross-Validation: Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula. For NMR discrepancies, re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
- Isotopic Labeling: Introduce or labels to track ambiguous signals.
- Dynamic Effects: Variable-temperature NMR can reveal conformational exchange broadening in the bicyclic system .
Q. What strategies address low yields in stereoselective synthesis of the bicyclic core?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantioselectivity during bicyclization.
- Protecting Group Optimization: Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive amines, reducing side reactions.
- Reaction Monitoring: In-situ IR or LC-MS can identify intermediates and adjust reaction conditions (e.g., temperature, solvent polarity) dynamically .
Q. What in silico tools predict the compound’s biological activity or pharmacokinetics?
Methodological Answer:
- Molecular Docking: Screen against target proteins (e.g., enzymes in bacterial cell walls) using AutoDock or Schrödinger Suite to prioritize in vitro testing.
- ADMET Prediction: Tools like SwissADME or pkCSM estimate solubility, permeability, and metabolic stability based on the compound’s logP and polar surface area.
- QSAR Modeling: Train models on structurally related β-lactams to correlate substituent effects (e.g., methoxy position) with antibacterial activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent protocols (e.g., MIC testing against E. coli ATCC 25922) and control for variables like pH, inoculum size, and solvent (DMSO vs. saline).
- Structural Confirmation: Re-characterize batches to rule out degradation (e.g., β-lactam ring opening) using stability-indicating HPLC methods.
- Meta-Analysis: Pool data from multiple studies to identify trends, using statistical tools (e.g., ANOVA) to assess significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
